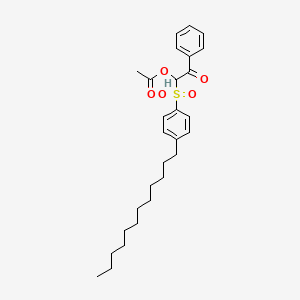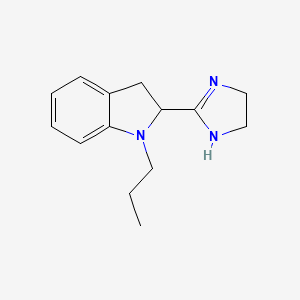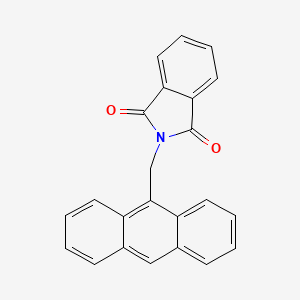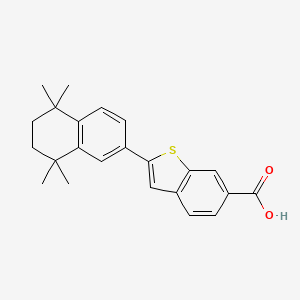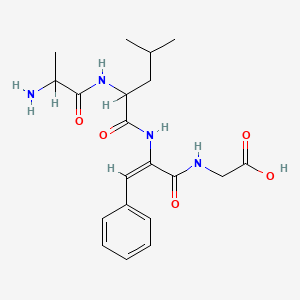
Glycine, N-(N-(N-L-alanyl-D-leucyl)-(Z)-alpha,beta-didehydrophenylalanyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycine, N-(N-(N-L-alanyl-D-leucyl)-(Z)-alpha,beta-didehydrophenylalanyl)-: is a synthetic peptide compound. Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes. This particular compound is a modified peptide with specific amino acid sequences and structural modifications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of this peptide involves solid-phase peptide synthesis (SPPS), a common method for creating peptides. The process includes:
Coupling Reaction: Sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin.
Deprotection: Removal of protecting groups from the amino acids to allow for further coupling.
Cleavage: The final peptide is cleaved from the resin and purified.
Industrial Production Methods: Industrial production of peptides like this one typically involves automated peptide synthesizers, which streamline the SPPS process. High-performance liquid chromatography (HPLC) is used for purification.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Peptides can undergo oxidation, particularly at methionine and cysteine residues.
Reduction: Disulfide bonds in peptides can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution Reagents: Various amino acid derivatives.
Major Products:
Oxidation Products: Sulfoxides, sulfonic acids.
Reduction Products: Free thiols.
Substitution Products: Modified peptides with altered sequences.
Aplicaciones Científicas De Investigación
Chemistry:
Peptide Synthesis: Used as a model compound for studying peptide synthesis techniques.
Catalysis: Investigated for catalytic properties in organic reactions.
Biology:
Protein-Protein Interactions: Studied for its role in mimicking natural protein interactions.
Enzyme Inhibition: Used to design inhibitors for specific enzymes.
Medicine:
Drug Development: Explored as a potential therapeutic agent for various diseases.
Diagnostics: Utilized in diagnostic assays for detecting specific biomolecules.
Industry:
Biotechnology: Applied in the development of biotechnological products.
Pharmaceuticals: Used in the formulation of peptide-based drugs.
Mecanismo De Acción
The mechanism of action of this peptide involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide’s structure allows it to bind to these targets, modulating their activity. The pathways involved depend on the specific biological context in which the peptide is used.
Comparación Con Compuestos Similares
- Glycine, N-(N-(N-L-alanyl-D-leucyl)-(Z)-alpha,beta-didehydrophenylalanyl)-amide
- This compoundmethyl ester
Uniqueness: This peptide is unique due to its specific sequence and structural modifications, which confer distinct properties compared to other peptides. Its ability to undergo specific chemical reactions and its applications in various fields highlight its versatility.
Propiedades
Número CAS |
108233-97-2 |
|---|---|
Fórmula molecular |
C20H28N4O5 |
Peso molecular |
404.5 g/mol |
Nombre IUPAC |
2-[[(E)-2-[[2-(2-aminopropanoylamino)-4-methylpentanoyl]amino]-3-phenylprop-2-enoyl]amino]acetic acid |
InChI |
InChI=1S/C20H28N4O5/c1-12(2)9-15(23-18(27)13(3)21)20(29)24-16(19(28)22-11-17(25)26)10-14-7-5-4-6-8-14/h4-8,10,12-13,15H,9,11,21H2,1-3H3,(H,22,28)(H,23,27)(H,24,29)(H,25,26)/b16-10+ |
Clave InChI |
BJVWOWVIGJESFW-MHWRWJLKSA-N |
SMILES isomérico |
CC(C)CC(C(=O)N/C(=C/C1=CC=CC=C1)/C(=O)NCC(=O)O)NC(=O)C(C)N |
SMILES canónico |
CC(C)CC(C(=O)NC(=CC1=CC=CC=C1)C(=O)NCC(=O)O)NC(=O)C(C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


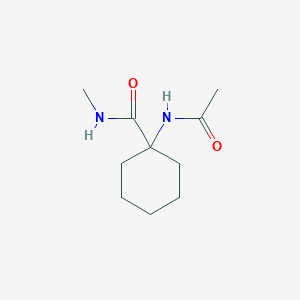


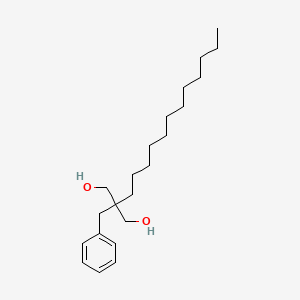
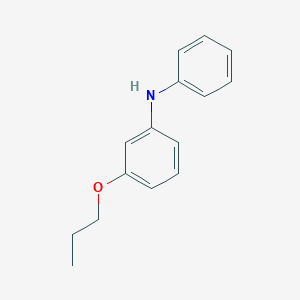
![Tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridin-3(2H)-one](/img/structure/B14337856.png)
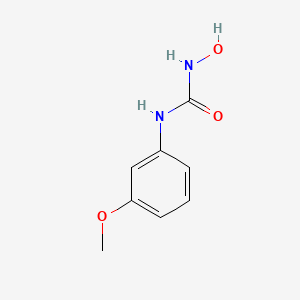
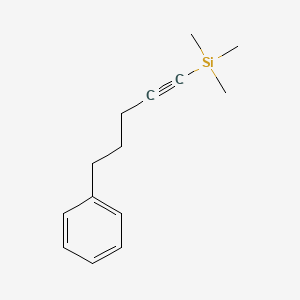
![N-[(3-Ethoxy-2-pyridinyl)methylene]-2-methoxy-6-methylbenzenamine](/img/structure/B14337863.png)
![6-[2-(2-Methyl-1H-pyrrol-1-yl)ethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14337884.png)
